![molecular formula C16H12ClN3O3 B2432239 2-chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 865286-48-2](/img/structure/B2432239.png)
2-chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
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Description
2-chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the oxadiazole family of compounds, which have been shown to exhibit a wide range of biological activities.
Scientific Research Applications
Anticancer Potential
2-chloro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide and its derivatives have been explored for their anticancer properties. The synthesis of 1,3,4-oxadiazole derivatives from Schiff base corresponding hydrazides, followed by in vitro anticancer evaluation, revealed significant activity against breast cancer cell lines. This suggests a promising direction for the development of new anticancer agents (Salahuddin et al., 2014).
Nematocidal Activity
The compound has also been studied for its potential in combating nematode infections. Novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide group exhibited good nematocidal activity against Bursaphelenchus xylophilus, indicating the potential for developing effective nematicides (Dan Liu et al., 2022).
Antidiabetic Screening
In addition to its potential in cancer and nematode control, 1,3,4-oxadiazole derivatives have been synthesized and evaluated for antidiabetic activity. The compounds showed promising results in in vitro antidiabetic activity using the α-amylase inhibition assay, pointing towards a new avenue for antidiabetic drug development (J. Lalpara et al., 2021).
Antibacterial Applications
The antibacterial activity of 1,3,4-oxadiazole derivatives has been a subject of interest. Compounds synthesized with the 1,3,4-oxadiazole core exhibited significant antibacterial activity, suggesting their potential use in developing new antibacterial agents (N. P. Rai et al., 2009).
properties
IUPAC Name |
2-chloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c1-22-11-8-6-10(7-9-11)15-19-20-16(23-15)18-14(21)12-4-2-3-5-13(12)17/h2-9H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHYNYVQYXBPLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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